molecular formula C11H7BrN2O3 B14474532 4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione CAS No. 65679-64-3

4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione

Cat. No.: B14474532
CAS No.: 65679-64-3
M. Wt: 295.09 g/mol
InChI Key: VGQZAHOPMZDNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromophenyl group attached to an imidazole ring, making it a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of 4-bromophenylacetic acid, followed by cyclization with imidazole derivatives under controlled conditions . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the keto group to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can facilitate binding to specific sites, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione is unique due to its combination of a bromophenyl group and an imidazole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

65679-64-3

Molecular Formula

C11H7BrN2O3

Molecular Weight

295.09 g/mol

IUPAC Name

5-[2-(4-bromophenyl)-2-oxoethyl]imidazole-2,4-dione

InChI

InChI=1S/C11H7BrN2O3/c12-7-3-1-6(2-4-7)9(15)5-8-10(16)14-11(17)13-8/h1-4H,5H2,(H,14,16,17)

InChI Key

VGQZAHOPMZDNJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=NC(=O)NC2=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.